molecular formula C16H25NS B1674390 Gacyclidine CAS No. 68134-81-6

Gacyclidine

Cat. No.: B1674390
CAS No.: 68134-81-6
M. Wt: 263.4 g/mol
InChI Key: DKFAAPPUYWQKKF-BZSJEYESSA-N
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Description

Gacyclidine is a psychoactive drug that functions as a non-competitive N-methyl-D-aspartate receptor antagonist. It is closely related to phencyclidine and is a derivative of tenocyclidine. This compound has been studied for its potential neuroprotective properties and its ability to reduce damage to the brain or spinal cord, making it a candidate for treating conditions such as tinnitus, stroke, trauma, and convulsions .

Preparation Methods

The synthesis of Gacyclidine involves several key steps:

Chemical Reactions Analysis

Gacyclidine undergoes various chemical reactions, including:

Common reagents used in these reactions include 2-thienyl lithium, 2-thienyl magnesium bromide, sodium azide, lithium aluminium hydride, Raney nickel, and potassium carbonate. The major product formed from these reactions is this compound itself.

Mechanism of Action

Gacyclidine exerts its effects by functioning as a non-competitive antagonist of the N-methyl-D-aspartate receptor. This receptor is involved in synaptic plasticity and memory function. By blocking this receptor, this compound can prevent glutamate-induced excitotoxicity, which is a key factor in neuronal damage and death. This mechanism makes it a promising candidate for neuroprotective therapies .

Comparison with Similar Compounds

Gacyclidine is similar to other non-competitive N-methyl-D-aspartate receptor antagonists such as:

What sets this compound apart is its lower intrinsic neurotoxicity compared to other N-methyl-D-aspartate receptor antagonists, making it a safer option for potential therapeutic applications .

Properties

CAS No.

68134-81-6

Molecular Formula

C16H25NS

Molecular Weight

263.4 g/mol

IUPAC Name

1-[(1R)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine

InChI

InChI=1S/C16H25NS/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17/h7,9,13-14H,2-6,8,10-12H2,1H3/t14?,16-/m1/s1

InChI Key

DKFAAPPUYWQKKF-BZSJEYESSA-N

Isomeric SMILES

CC1CCCC[C@@]1(C2=CC=CS2)N3CCCCC3

SMILES

CC1CCCCC1(C2=CC=CS2)N3CCCCC3

Canonical SMILES

CC1CCCCC1(C2=CC=CS2)N3CCCCC3

Appearance

Solid powder

68134-81-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

gacyclidine
GK 11
GK-11
GK11
methyl-2-r-(piperidine-1-)-1-(thienyl-2)1-cyclohexene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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